molecular formula C8H8ClNO3 B083682 2-Chloro-1-(3-nitrophenyl)ethanol CAS No. 13425-36-0

2-Chloro-1-(3-nitrophenyl)ethanol

Cat. No. B083682
CAS RN: 13425-36-0
M. Wt: 201.61 g/mol
InChI Key: AJHYSIGTVNOJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(3-nitrophenyl)ethanol is a chemical compound that is widely used in scientific research. It is also known as 3-Nitro-2-chlorophenylethanol or NCP-EtOH. This compound has a variety of applications in the field of biochemistry, pharmacology, and toxicology.

Mechanism Of Action

The mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood. However, it is believed to act as a competitive inhibitor of ADH. This inhibition leads to the accumulation of acetaldehyde, which is toxic to cells. The accumulation of acetaldehyde may also lead to the formation of reactive oxygen species (ROS), which can cause cellular damage and contribute to the development of cancer.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-Chloro-1-(3-nitrophenyl)ethanol are complex and depend on the specific experimental conditions. In general, it has been shown to inhibit the activity of ADH and increase the levels of acetaldehyde in cells. It has also been shown to induce apoptosis (programmed cell death) in cancer cells. However, the effects of 2-Chloro-1-(3-nitrophenyl)ethanol on normal cells are not well understood.

Advantages And Limitations For Lab Experiments

The advantages of using 2-Chloro-1-(3-nitrophenyl)ethanol in lab experiments include its well-established synthesis method, its ability to act as a substrate for ADH, and its potential as an anticancer agent. However, there are also limitations to its use. For example, it may not be suitable for experiments involving normal cells, as it has been shown to induce apoptosis in cancer cells. In addition, its effects on the liver and other organs may limit its use in certain experiments.

Future Directions

There are several future directions for research involving 2-Chloro-1-(3-nitrophenyl)ethanol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration method for this compound. Another area of interest is its effects on normal cells and tissues. More research is needed to determine the potential risks associated with the use of this compound in lab experiments. Finally, the mechanism of action of 2-Chloro-1-(3-nitrophenyl)ethanol is not fully understood and further studies are needed to elucidate its effects on cellular processes.

Synthesis Methods

The synthesis of 2-Chloro-1-(3-nitrophenyl)ethanol is a multi-step process that involves the reaction of 3-Nitrobenzaldehyde with ethyl chloroacetate in the presence of a base. The resulting product is then hydrolyzed to yield 2-Chloro-1-(3-nitrophenyl)ethanol. This synthesis method has been well-established and is widely used in research laboratories.

Scientific Research Applications

2-Chloro-1-(3-nitrophenyl)ethanol has a variety of applications in scientific research. It is commonly used as a substrate for the enzyme alcohol dehydrogenase (ADH) in biochemical assays. It is also used as a fluorescent probe for the detection of ADH activity. In addition, it has been shown to inhibit the growth of certain cancer cells and has potential as an anticancer agent. Furthermore, it has been used to study the effects of alcohol consumption on the liver and other organs.

properties

CAS RN

13425-36-0

Product Name

2-Chloro-1-(3-nitrophenyl)ethanol

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

2-chloro-1-(3-nitrophenyl)ethanol

InChI

InChI=1S/C8H8ClNO3/c9-5-8(11)6-2-1-3-7(4-6)10(12)13/h1-4,8,11H,5H2

InChI Key

AJHYSIGTVNOJDD-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(CCl)O

synonyms

Benzenemethanol, alpha-(chloromethyl)-3-nitro- (9CI)

Origin of Product

United States

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